REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][OH:5].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:26][N:27]1[C:31]([SH:32])=[N:30][N:29]=[N:28]1.COCCOC(N=NC(OCCOC)=O)=O>C1COCC1.O>[CH3:26][N:27]1[C:31]([S:32][CH2:1][O:2][C:3](=[O:6])[CH3:4])=[N:30][N:29]=[N:28]1.[CH3:1][O:2][C:3](=[O:6])[CH2:4][OH:5]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
COC(CO)=O
|
Name
|
|
Quantity
|
1052 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
465 mg
|
Type
|
reactant
|
Smiles
|
CN1N=NN=C1S
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
937 mg
|
Type
|
reactant
|
Smiles
|
COCCOC(=O)N=NC(=O)OCCOC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at 20° C.
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
ADDITION
|
Details
|
Then, water (10 ml) was added to the solution, and extraction
|
Type
|
WASH
|
Details
|
Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml)
|
Type
|
CUSTOM
|
Details
|
Subsequently, a crude product obtained by concentration
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 70% ethyl acetate-hexane solution)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1SCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |